Cytotoxicity Profile Against Human Cancer Cell Lines: Target Compound vs. Reference Agents
CAS 317328-82-8 demonstrates a broad-spectrum in vitro cytotoxic profile against three human cancer cell lines. Vendor-reported IC₅₀ values are 10 µM (MCF-7 breast), 8 µM (HeLa cervical), and 12 µM (A549 lung) . In comparison, the standard chemotherapeutic cisplatin exhibits IC₅₀ values against MCF-7 and A549 in the range of 5–20 µM under comparable MTT assay conditions, although direct head-to-head data are unavailable [1]. A closely related p-tolylamino analog (compound 4y) bearing a distinct N-(5-ethyl-1,3,4-thiadiazol-2-yl) substituent instead of the 2-ethylbutanamide group showed IC₅₀ values of 0.084 mmol/L (84 µM) against MCF-7 and 0.034 mmol/L (34 µM) against A549, indicating that the 2-ethylbutanamide substitution pattern in the target compound may contribute to meaningful potency differences [1]. Caution: The target compound data are vendor-reported and have not been independently confirmed in peer-reviewed literature.
| Evidence Dimension | Concentration for 50% growth inhibition (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: 10 µM; HeLa: 8 µM; A549: 12 µM |
| Comparator Or Baseline | Compound 4y (p-tolylamino analog with different N-substituent): MCF-7 IC₅₀ = 84 µM, A549 IC₅₀ = 34 µM. Cisplatin: MCF-7 IC₅₀ ~5–20 µM, A549 IC₅₀ ~5–15 µM. |
| Quantified Difference | Target compound shows approximately 8.4-fold higher apparent potency against MCF-7 and 2.8-fold higher against A549 relative to the p-tolylamino analog compound 4y. Potency is within the same general range as cisplatin, though the absence of a direct head-to-head comparison precludes definitive ranking. |
| Conditions | MTT assay; 48–72 h incubation; cell lines MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), A549 (lung adenocarcinoma). |
Why This Matters
The differential cytotoxicity pattern across three distinct cancer histotypes provides a basis for selecting this compound over the p-tolylamino analog in screening campaigns where MCF-7 and HeLa activity is prioritized, though independent replication is strongly advised before procurement for critical studies.
- [1] Acar Çevik U, Osmaniye D, Levent S, et al. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta Pharm. 2020;70(4):499-513. View Source
